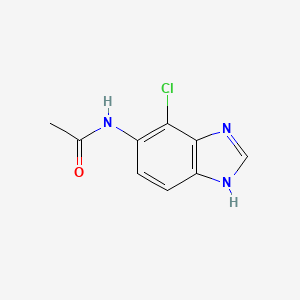
Methyl homoserinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl homoserinate hydrochloride is a chemical compound that plays a significant role in various scientific and industrial applications. It is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is known for its functional versatility, making it valuable in fields like pharmaceuticals, agriculture, cosmetics, and the fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl homoserinate hydrochloride typically involves multiple steps. One common method starts with L-methionine, which reacts with methyl iodide to form a sulfur salt. This sulfur salt is then hydrolyzed in the presence of an inorganic base to yield homoserine . The homoserine is further reacted with an acetic acid solution of hydrogen bromide to produce bromo-L-homoserine hydrobromide. Finally, bromo-L-homoserine hydrobromide reacts with methanol and thionyl chloride to generate this compound .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using engineered strains of Escherichia coli. These strains are metabolically engineered to enhance the production of L-homoserine, which is then chemically converted to this compound . The process includes optimizing the metabolic pathways and fermentation conditions to achieve high yields and productivity .
化学反応の分析
Types of Reactions
Methyl homoserinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Methyl homoserinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of pharmaceuticals, agricultural chemicals, cosmetics, and fragrances.
作用機序
The mechanism of action of Methyl homoserinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of essential amino acids, influencing various metabolic pathways . The compound’s effects are mediated through its conversion to L-homoserine, which then participates in the synthesis of L-methionine and L-threonine . These amino acids play crucial roles in protein synthesis and other cellular processes .
類似化合物との比較
Methyl homoserinate hydrochloride can be compared with other similar compounds, such as:
L-Homoserine: A direct precursor in the biosynthesis of essential amino acids.
L-Homoserine Lactone: Known for its role in quorum sensing in bacteria.
L-Methionine: An essential amino acid involved in protein synthesis.
The uniqueness of this compound lies in its functional versatility and its role as an intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
methyl 2-amino-4-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H |
InChIキー |
UFMGWJYGVSOBAG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCO)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
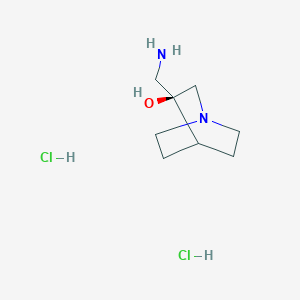
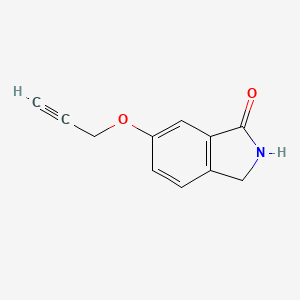


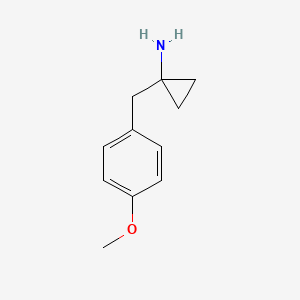

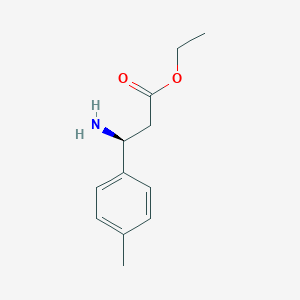

![Acetamide, N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-](/img/structure/B8785988.png)
